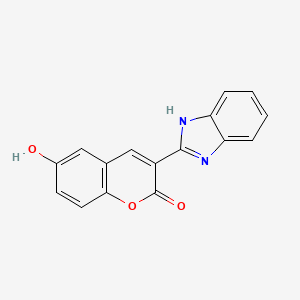
1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one is a chemical compound with the molecular formula C12H13F3N2O and a molecular weight of 258.24 g/mol This compound features a pyridine ring substituted with a trifluoromethyl group at the 6-position and an azepan-2-one moiety at the 3-position
Méthodes De Préparation
The synthesis of 1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one involves several steps. One common synthetic route starts with the preparation of the pyridine ring substituted with a trifluoromethyl group. This can be achieved through various methods, including the reaction of 6-trifluoromethylpyridine with appropriate reagents . The azepan-2-one moiety is then introduced through a series of reactions, typically involving the formation of an intermediate that can be cyclized to form the azepan-2-one ring . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group and the azepan-2-one moiety contribute to its binding affinity and selectivity for these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one can be compared with other similar compounds, such as:
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: This compound has a similar pyridine ring with a trifluoromethyl group but differs in the presence of an ethanone moiety instead of an azepan-2-one ring.
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol: This compound features an ethanol group instead of the azepan-2-one ring, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13F3N2O |
|---|---|
Poids moléculaire |
258.24 g/mol |
Nom IUPAC |
1-[6-(trifluoromethyl)pyridin-3-yl]azepan-2-one |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)10-6-5-9(8-16-10)17-7-3-1-2-4-11(17)18/h5-6,8H,1-4,7H2 |
Clé InChI |
NICFRCUEOOALOS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)N(CC1)C2=CN=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14131244.png)




![tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B14131264.png)

![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)
![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
![(13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one](/img/structure/B14131282.png)



